cis-2-Methyl-5-propyl-1,3-dioxane
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Overview
Description
cis-2-Methyl-5-propyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are a group of organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its structural configuration, where the methyl and propyl groups are positioned in a cis arrangement on the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-propyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between 2-methylpentanal and 2-methyl-2-propyl-1,3-propanediol. This reaction is often catalyzed by p-toluenesulfonic acid and can proceed efficiently at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using heterogeneous catalysts such as acid-modified montmorillonite (MMT) K-10. This catalyst can be reused multiple times without significant loss of activity, making it a cost-effective option for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyl-5-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
cis-2-Methyl-5-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It finds applications in the production of fragrances, cosmetics, and other consumer products.
Mechanism of Action
The mechanism by which cis-2-Methyl-5-propyl-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
cis-2-Methyl-4-propyl-1,3-oxathiane: This compound has a similar structure but contains a sulfur atom in place of one of the oxygen atoms.
2-Methyl-4-propyl-1,3-oxathiane: A mixture of cis and trans isomers, this compound is used in the fragrance industry
Uniqueness: cis-2-Methyl-5-propyl-1,3-dioxane is unique due to its specific structural configuration and the presence of two oxygen atoms in the ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
22645-29-0 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-3-4-8-5-9-7(2)10-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
KUFAMFIGLZITMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C |
Origin of Product |
United States |
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